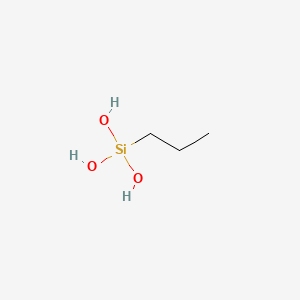
11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride is a complex organic compound known for its significant pharmacological properties This compound is part of the benzoquinolizine family, which is characterized by a fused ring structure that includes both benzene and quinolizine rings
Méthodes De Préparation
The synthesis of 11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride involves several steps. One common method starts with the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile using the chloride of various ethyl alkylhydrogenmalonates. This is followed by esterification to yield the corresponding diester-amides. The final step involves cyclization by refluxing with phosphoryl chloride .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolizine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions often involve the amino group, leading to the formation of various derivatives.
Common reagents used in these reactions include phosphoryl chloride for cyclization and various alkylhydrogenmalonates for acylation . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have investigated its effects on various biological pathways.
Medicine: It has shown potential as an analeptic, anti-inflammatory, and hypotensive-antihypertensive agent.
Industry: Its unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by interacting with monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. It promotes the depletion of these neurotransmitters from stores and decreases their uptake into synaptic vesicles. This mechanism is particularly effective in managing hyperkinetic movement disorders by inhibiting dopamine transmission .
Comparaison Avec Des Composés Similaires
Similar compounds include other benzoquinolizine derivatives such as:
- 1-Alkyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizin-2-ones
- 3-Ethylidene-1,2,4,6,7,11b-hexahydrobenzo[a]quinolizine
- cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid
What sets 11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride apart is its specific substitution pattern and its potent pharmacological effects, particularly in the central nervous system.
Propriétés
Numéro CAS |
39630-41-6 |
|---|---|
Formule moléculaire |
C15H24Cl2N2O2 |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
(2S,11bR)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-18-14-7-10-3-5-17-6-4-11(16)8-13(17)12(10)9-15(14)19-2;;/h7,9,11,13H,3-6,8,16H2,1-2H3;2*1H/t11-,13+;;/m0../s1 |
Clé InChI |
NMPGADCRCXKNQF-VZCPBZATSA-N |
SMILES isomérique |
COC1=C(C=C2[C@H]3C[C@H](CCN3CCC2=C1)N)OC.Cl.Cl |
SMILES canonique |
COC1=C(C=C2C3CC(CCN3CCC2=C1)N)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


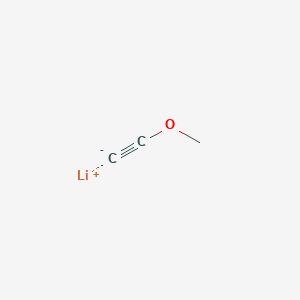
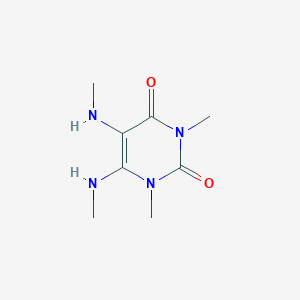
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)

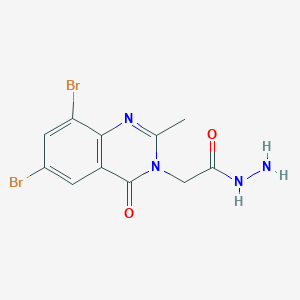
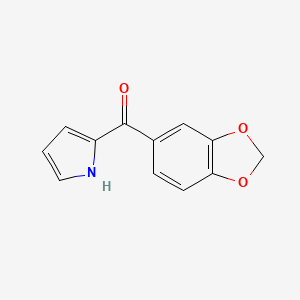
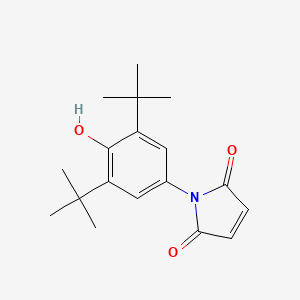
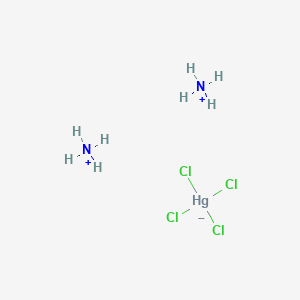
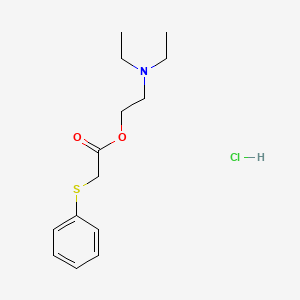
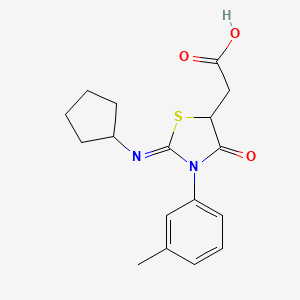
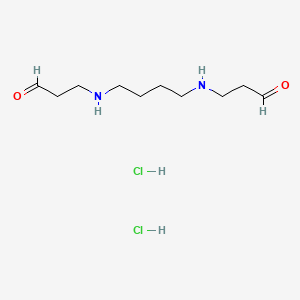
![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
